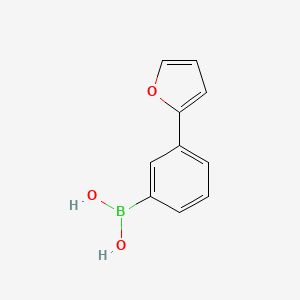
(3-(Furan-2-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Furan-2-yl)phenyl)boronic acid is an organoboron compound that features a furan ring attached to a phenyl ring, which is further bonded to a boronic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Furan-2-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: A mixture of water and an organic solvent like ethanol or toluene
Temperature: Typically between 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
(3-(Furan-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to phenols or quinones under oxidative conditions.
Reduction: Formation of corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions include phenols, quinones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
(3-(Furan-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism by which (3-(Furan-2-yl)phenyl)boronic acid exerts its effects involves the formation of covalent bonds with target molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications, including enzyme inhibition and molecular recognition . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
Similar Compounds
Furan-2-boronic acid: Similar structure but lacks the phenyl ring, making it less versatile in certain applications.
Phenylboronic acid: Lacks the furan ring, which can affect its reactivity and binding properties.
Uniqueness
(3-(Furan-2-yl)phenyl)boronic acid is unique due to the presence of both the furan and phenyl rings, which confer distinct electronic and steric properties. This dual functionality enhances its reactivity and makes it a valuable compound in various synthetic and research applications .
属性
分子式 |
C10H9BO3 |
|---|---|
分子量 |
187.99 g/mol |
IUPAC 名称 |
[3-(furan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H9BO3/c12-11(13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7,12-13H |
InChI 键 |
KJODZWILQCPGRJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)C2=CC=CO2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)
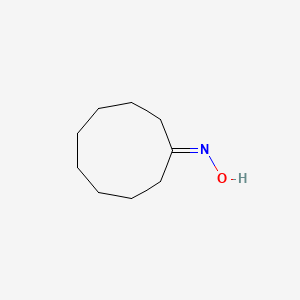
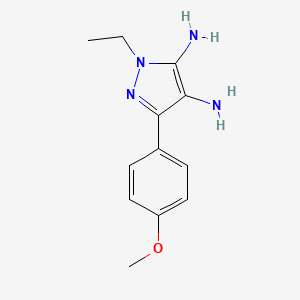
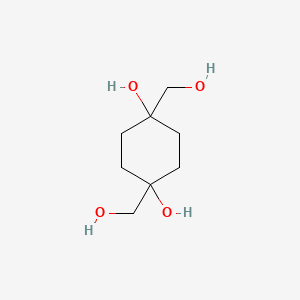
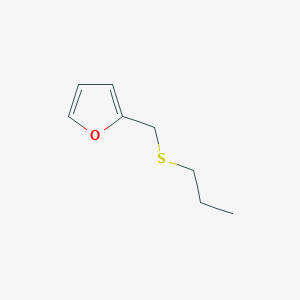
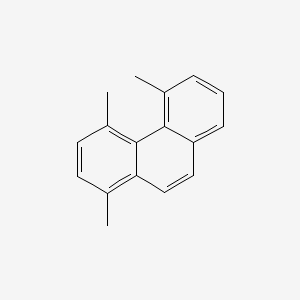

![2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid](/img/structure/B14005119.png)
![3-Hydroxy-5,5-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]cyclohex-2-en-1-one](/img/structure/B14005122.png)
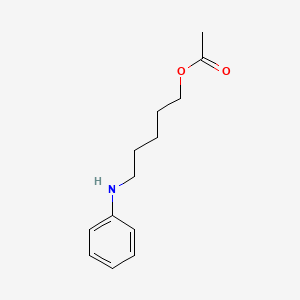
![6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine](/img/structure/B14005133.png)
![4-Bicyclo[2.2.2]octanyl(phenyl)methanone](/img/structure/B14005135.png)
